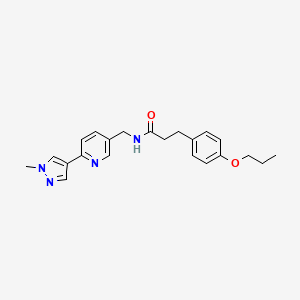
2-((4-(2,4-Dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(2,4-Dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a highly potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has explored the synthesis and antimicrobial properties of compounds that incorporate elements of the structure mentioned. For example, studies on new pyridine derivatives, including those with thiazolidinone and sulfonyl components, have demonstrated significant antibacterial activity. These compounds were synthesized through various chemical reactions and tested against a range of microbial strains, showing considerable promise as antimicrobial agents (Patel & Agravat, 2009).
Antimicrobial and Antiarrhythmic Potential
Further investigations into the synthesis of pyridine derivatives have highlighted their potential in addressing microbial infections and arrhythmic conditions. The chemical manipulation of thiazolidinone and benzothiazole structures, coupled with sulfonyl and piperidine rings, has led to compounds with noteworthy antimicrobial and antiarrhythmic activities, suggesting a multifaceted therapeutic potential (Patel, Agravat, & Shaikh, 2011).
Antibacterial and Antifungal Studies
The development of compounds based on benzothiazole and sulfonyl moieties, especially those incorporating piperidine, has been a focus of research aimed at combating bacterial and fungal pathogens. These compounds have undergone synthesis and evaluation, revealing their capability to inhibit the growth of various pathogens, thus offering a potential pathway for the development of new antimicrobial therapies (Khalid et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is DNA gyrase , an enzyme that is essential for bacterial DNA replication . DNA gyrase is involved in the unwinding and supercoiling of bacterial DNA, which is a crucial step in bacterial replication .
Mode of Action
The compound interacts with DNA gyrase, altering its function and thereby inhibiting bacterial DNA replication . The compound is designed to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect . This interaction also provides activity against current quinolone-resistant bacterial strains .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound prevents the unwinding and supercoiling of bacterial DNA, thereby halting bacterial replication .
Pharmacokinetics
The compound’s pharmacokinetic profile is designed to improve its bioavailability. The C-7 multi-ring substituents were chosen with the intent of substantially modifying physicochemical properties (size, charge, lipophilicity) in order to improve the pharmacokinetic profile . These modifications aim to alter bacterial cell penetrability, affecting permeability-based antibiotic resistance .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. By preventing the proper functioning of DNA gyrase, the compound halts bacterial DNA replication, thereby stopping bacterial proliferation . The compound has shown promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains .
Properties
IUPAC Name |
2-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c16-9-11-3-1-2-4-13(11)24(21,22)17-7-5-12(6-8-17)18-14(19)10-23-15(18)20/h1-4,12H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTITQIAXSAXOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
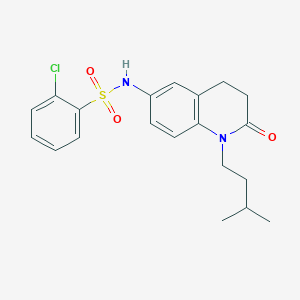

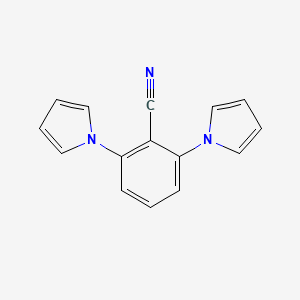
![N-[4-(2-ethyl-1H-imidazol-1-yl)benzyl]thiophene-3-carboxamide](/img/structure/B2419499.png)


![N-(2-(dimethylamino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2419505.png)
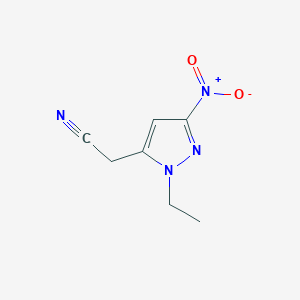
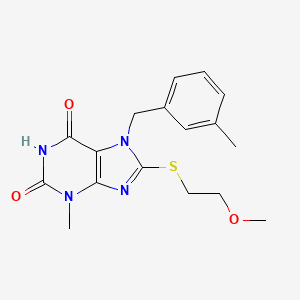
![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2419510.png)
![3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2419512.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2419513.png)
